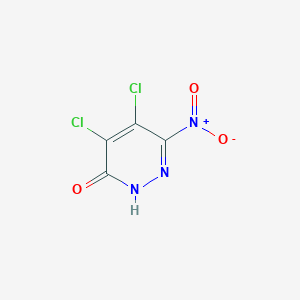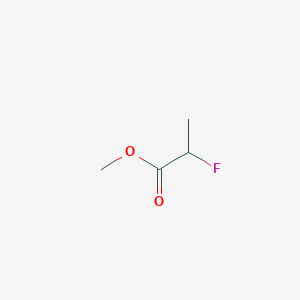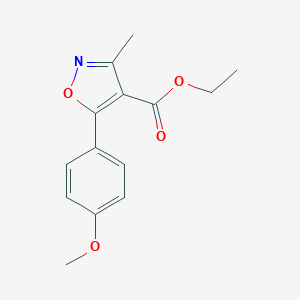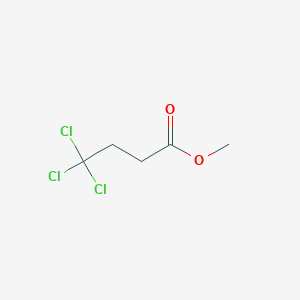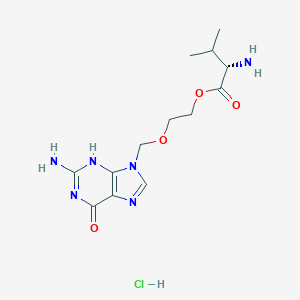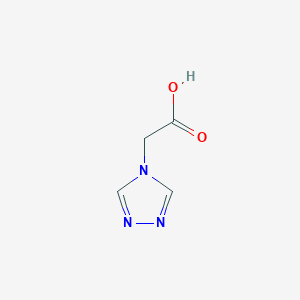
6-Methoxy-3-nitroquinoline
Vue d'ensemble
Description
6-Methoxy-3-nitroquinoline is a chemical compound . It is a type of quinoline, which is a heterocyclic aromatic compound with versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 6-Methoxy-3-nitroquinoline involves heating the enamine in a mixture of acetic acid sulfolane. The yield could be improved by heating p-anisidine hydrochloride and the enamine in acetic acid in the presence of a catalytic amount of 3,5-dimethylthiophenol.Molecular Structure Analysis
The molecular structure of 6-Methoxy-3-nitroquinoline has been characterized using FT-IR, FT-Raman, and UV-Vis spectroscopy techniques . The optimized molecular structure and harmonic vibrational frequencies of the molecule were calculated using DFT/B3LYP method with a LANL2DZ basis set .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-3-nitroquinoline is 204.18 g/mol . Its molecular formula is C10H8N2O3 .Applications De Recherche Scientifique
Medicinal Chemistry
Quinoline motifs, such as 6-Methoxy-3-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are part of various therapeutic agents used in the treatment of cancer .
Antioxidant Activity
Quinoline compounds also exhibit antioxidant activity, which can help in neutralizing harmful free radicals in the body .
Anti-Inflammatory Activity
The anti-inflammatory properties of quinoline derivatives make them useful in the treatment of inflammation-related conditions .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria. They have shown anti-plasmodial activities .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities .
Antituberculosis Activity
Quinoline compounds have demonstrated antituberculosis activities, making them potential candidates for the development of new antituberculosis drugs .
Industrial Chemistry
Quinoline and its derivatives, including 6-Methoxy-3-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxy-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZXVJDJDOXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364020 | |
| Record name | 6-methoxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-nitroquinoline | |
CAS RN |
159454-73-6 | |
| Record name | 6-methoxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

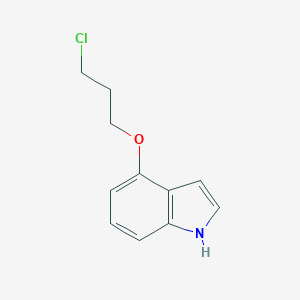
![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
